molecular formula C26H27N3O4 B11455961 3,4,5-trimethoxy-N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}benzamide

3,4,5-trimethoxy-N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}benzamide

Cat. No.: B11455961
M. Wt: 445.5 g/mol
InChI Key: TYNXDYXQOGSAHR-UHFFFAOYSA-N
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Description

3,4,5-TRIMETHOXY-N-({1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a trimethoxyphenyl group and a benzodiazole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-TRIMETHOXY-N-({1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 3,4,5-trimethoxybenzoic acid with appropriate amines and benzodiazole derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

3,4,5-TRIMETHOXY-N-({1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3,4,5-TRIMETHOXY-N-({1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4,5-TRIMETHOXY-N-({1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate signaling pathways related to inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trimethoxy-N-(3-methyl-2-pyridinyl)benzamide
  • 3,4,5-Trimethoxy-N-(2-methyl-2-propenyl)benzamide
  • 3,4,5-Trimethoxy-N-(4-methylphenyl)benzamide

Uniqueness

3,4,5-TRIMETHOXY-N-({1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of both the trimethoxyphenyl group and the benzodiazole moiety allows for a wide range of interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C26H27N3O4

Molecular Weight

445.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]methyl]benzamide

InChI

InChI=1S/C26H27N3O4/c1-17-9-5-6-10-18(17)16-29-21-12-8-7-11-20(21)28-24(29)15-27-26(30)19-13-22(31-2)25(33-4)23(14-19)32-3/h5-14H,15-16H2,1-4H3,(H,27,30)

InChI Key

TYNXDYXQOGSAHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2CNC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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